molecular formula C11H16ClNO2 B13626584 methyl(3S)-3-amino-3-(4-methylphenyl)propanoatehydrochloride

methyl(3S)-3-amino-3-(4-methylphenyl)propanoatehydrochloride

Cat. No.: B13626584
M. Wt: 229.70 g/mol
InChI Key: VUDNJAZNBRXDQR-PPHPATTJSA-N
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Description

Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a propanoate ester, making it a versatile molecule for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride typically involves the esterification of (3S)-3-amino-3-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride
  • Methyl (3S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride
  • Methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Uniqueness

Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its specificity and efficacy in various applications compared to its analogs.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1

InChI Key

VUDNJAZNBRXDQR-PPHPATTJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](CC(=O)OC)N.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)OC)N.Cl

Origin of Product

United States

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